

"Lipid peroxidation inhibitor 1" discovery and synthesis

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An In-depth Technical Guide to the Discovery and Synthesis of Ferrostatin-1, a Potent Lipid Peroxidation Inhibitor

Introduction

Ferrostatin-1 (Fer-1) is a potent and selective inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] Since its discovery, Fer-1 has become an invaluable tool for studying ferroptosis and a lead compound for the development of therapeutics targeting diseases associated with lipid peroxidation, such as neurodegenerative disorders, acute kidney injury, and intracerebral hemorrhage.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Ferrostatin-1 and its analogs, intended for researchers, scientists, and professionals in drug development.

Discovery of Ferrostatin-1

Ferrostatin-1 was identified through high-throughput screening for small molecules that could prevent a specific form of non-apoptotic cell death induced by the compound erastin.[1] This cell death process was later termed ferroptosis. The screening identified Fer-1 as a potent inhibitor of erastin-induced ferroptosis in HT-1080 fibrosarcoma cells, with an EC50 of 60 nM. [1]

Experimental Protocol: High-Throughput Screening for Ferroptosis Inhibitors

A typical high-throughput screening protocol to identify ferroptosis inhibitors like Fer-1 involves the following steps:

- **Cell Plating:** HT-1080 cells are seeded in multi-well plates at a suitable density and allowed to adhere overnight.
- **Compound Addition:** A library of small molecules is added to the wells at a specific concentration.
- **Induction of Ferroptosis:** Erastin is added to the wells to induce ferroptosis. Control wells with no erastin and wells with erastin but no inhibitor are included.
- **Incubation:** The plates are incubated for a set period to allow for cell death to occur.
- **Viability Assay:** Cell viability is assessed using a suitable method, such as a resazurin-based assay or by measuring ATP levels.
- **Hit Identification:** Compounds that show a significant rescue of cell viability in the presence of erastin are identified as primary hits.
- **Dose-Response Analysis:** The potency of the primary hits is determined by performing dose-response experiments to calculate the EC50 value.

Synthesis of Ferrostatin-1 and its Analogs

The chemical synthesis of Ferrostatin-1 and its more stable and soluble analogs, such as UAMC-3203, has been a subject of significant research to improve its drug-like properties.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

General Synthesis Route for Ferrostatin-1 Analogs

The synthesis of Fer-1 analogs often involves the modification of its core structure to enhance stability and potency.[\[8\]](#)[\[11\]](#) A general synthetic scheme is outlined below:



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Caption: A generalized synthetic workflow for Ferrostatin-1 analogs.

Experimental Protocol: Synthesis of a Ferrostatin-1 Analog (General Example)

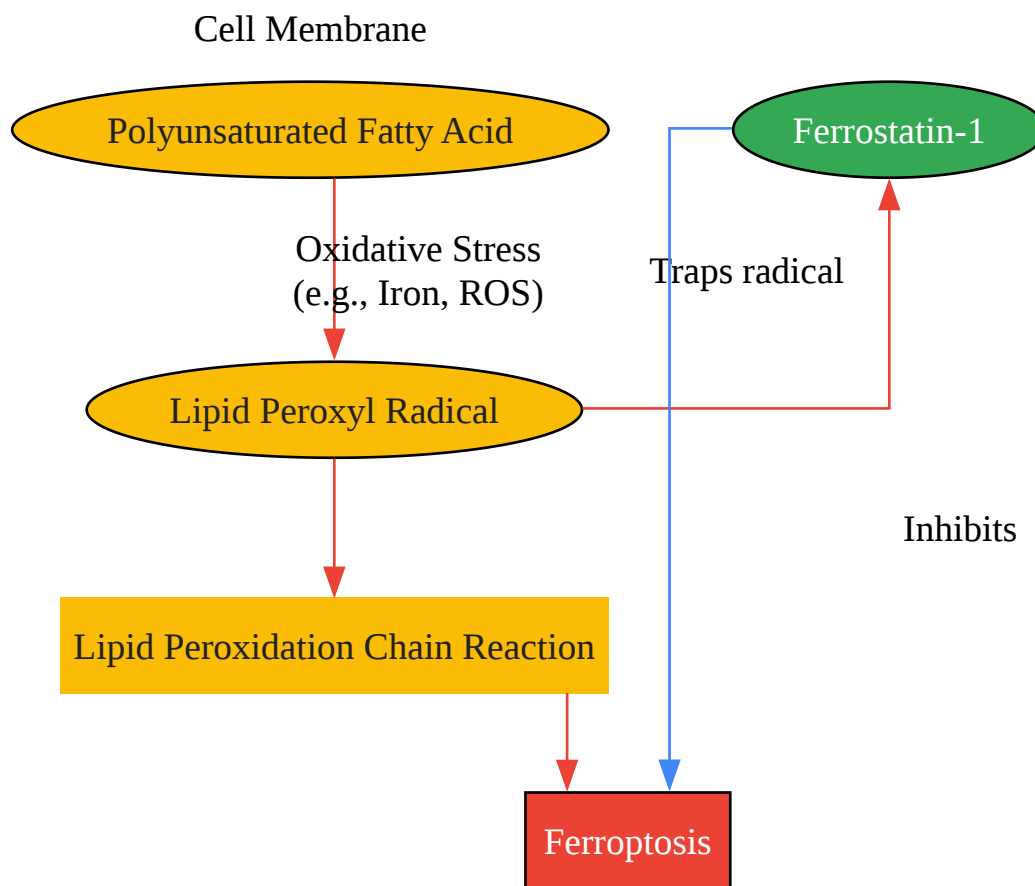
- **Step 1: Acylation:** A substituted aniline is reacted with an acyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., tetrahydrofuran) to form an acylated intermediate.
- **Step 2: Nucleophilic Substitution:** The acylated intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine (e.g., cyclohexylamine) in the presence of a base (e.g., potassium carbonate) in a solvent like dimethyl sulfoxide (DMSO).
- **Step 3: Deprotection:** If protecting groups are used during the synthesis, a final deprotection step is carried out to yield the final Ferrostatin-1 analog.

Mechanism of Action

Ferrostatin-1 and its analogs act as potent radical-trapping antioxidants.^{[3][12]} They prevent the accumulation of lipid peroxides in cellular membranes, which is a key event in ferroptosis.^[3]

Key Aspects of the Mechanism of Action:

- **Radical Trapping:** Fer-1 directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.^{[3][12]}
- **Localization:** Ferrostatins accumulate in lysosomes, mitochondria, and the endoplasmic reticulum, where lipid peroxidation is prominent.^[2]
- **Iron Chelation:** Some studies suggest that Fer-1 may also exert its protective effect by forming a complex with iron, which reduces the generation of initiating radicals.^[13]



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Caption: Mechanism of action of Ferrostatin-1 in inhibiting ferroptosis.

Quantitative Data

The potency and efficacy of Ferrostatin-1 and its analogs have been quantified in various studies.

Compound	EC50/IC50 (nM)	Assay System	Reference
Ferrostatin-1 (Fer-1)	60	Erastin-induced ferroptosis in HT-1080 cells	[1]
Ferrostatin-1 (Fer-1)	33	RSL3-induced ferroptosis in HT-1080 cells	[14]
UAMC-3203	10	RSL3-induced ferroptosis in HT-1080 cells	[14]
Compound 18 (Fer-1 analog)	570	Erastin-induced ferroptosis	[8]
Compound 24 (Fer-1 analog)	-	Showed high potency in HUVECs	[7][10]

Compound	Metabolic Stability (t1/2 in human microsomes)	Plasma Stability (% recovery at 6h)	Reference
Ferrostatin-1 (Fer-1)	0.1 h	47%	[14]
UAMC-3203	20 h	84%	[14]

Advanced Analogs of Ferrostatin-1

The initial limitations of Fer-1, such as low metabolic stability, have led to the development of more drug-like analogs.[8]

UAMC-3203

UAMC-3203 is a notable analog of Fer-1 with improved potency, metabolic stability, and solubility.[5][6][14] It has demonstrated in vivo efficacy in protecting against multiorgan injury in mice.[5][6]

Other Novel Analogs

Researchers have explored various modifications to the Fer-1 scaffold, including the introduction of benzenesulfonyl groups and 1,4-diformyl-piperazine moieties, to enhance plasma stability and anti-ferroptotic activity.^{[7][8][10]}

Conclusion

Ferrostatin-1 has been instrumental in advancing our understanding of ferroptosis. The ongoing development of its analogs with improved pharmacokinetic properties holds significant promise for the therapeutic intervention of diseases driven by lipid peroxidation. This guide provides a foundational understanding of the discovery, synthesis, and mechanism of this important class of inhibitors.

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